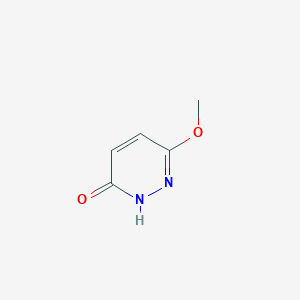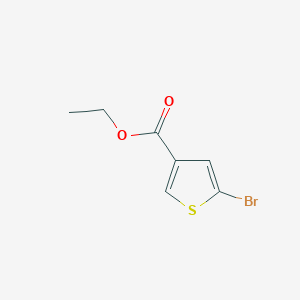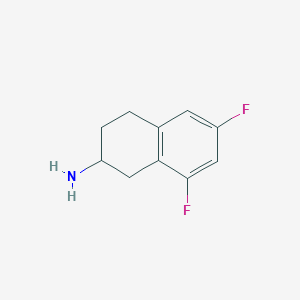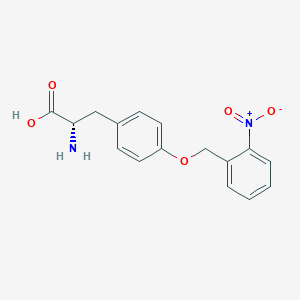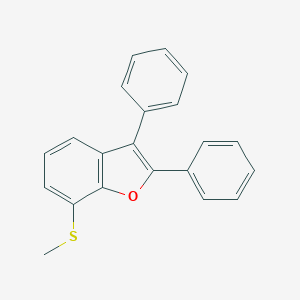
2,3-Diphenyl-7-methylthiobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenyl-7-methylthiobenzofuran, also known as DPMF, is a compound that belongs to the benzofuran family. It is a synthetic organic compound that has been widely studied due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-7-methylthiobenzofuran is based on its ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions allow 2,3-Diphenyl-7-methylthiobenzofuran to selectively bind to specific targets, such as amyloid fibrils, and emit fluorescence upon excitation with light.
Efectos Bioquímicos Y Fisiológicos
2,3-Diphenyl-7-methylthiobenzofuran has been shown to have minimal toxicity and does not affect cell viability at concentrations used in scientific research. It has been used as a tool for studying protein-protein interactions and has been shown to inhibit the aggregation of amyloid fibrils. 2,3-Diphenyl-7-methylthiobenzofuran has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer that produces reactive oxygen species to kill cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3-Diphenyl-7-methylthiobenzofuran is its high selectivity and sensitivity for detecting biological molecules. It can be used in a variety of experimental settings, including in vitro and in vivo studies. However, one limitation of 2,3-Diphenyl-7-methylthiobenzofuran is its relatively low quantum yield, which can limit its sensitivity in some applications. Additionally, the synthesis of 2,3-Diphenyl-7-methylthiobenzofuran can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for the use of 2,3-Diphenyl-7-methylthiobenzofuran in scientific research. One area of focus is the development of new methods for synthesizing 2,3-Diphenyl-7-methylthiobenzofuran that are more efficient and scalable. Additionally, there is potential for using 2,3-Diphenyl-7-methylthiobenzofuran as a tool for studying protein misfolding and aggregation, which are associated with a variety of diseases. Finally, there is potential for using 2,3-Diphenyl-7-methylthiobenzofuran in diagnostic applications, such as detecting amyloid fibrils in biological samples. Overall, 2,3-Diphenyl-7-methylthiobenzofuran has the potential to be a valuable tool for scientific research in a variety of fields.
Métodos De Síntesis
The synthesis of 2,3-Diphenyl-7-methylthiobenzofuran involves a multi-step process that includes the condensation of 2-acetylnaphthalene with benzaldehyde, followed by the reaction of the resulting product with thioacetic acid. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields and purity of 2,3-Diphenyl-7-methylthiobenzofuran.
Aplicaciones Científicas De Investigación
2,3-Diphenyl-7-methylthiobenzofuran has been widely used in scientific research due to its potential as a fluorescent probe for detecting biological molecules. It has been shown to selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,3-Diphenyl-7-methylthiobenzofuran has also been used as a tool for studying protein-protein interactions and as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
197588-27-5 |
|---|---|
Nombre del producto |
2,3-Diphenyl-7-methylthiobenzofuran |
Fórmula molecular |
C21H16OS |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
7-methylsulfanyl-2,3-diphenyl-1-benzofuran |
InChI |
InChI=1S/C21H16OS/c1-23-18-14-8-13-17-19(15-9-4-2-5-10-15)20(22-21(17)18)16-11-6-3-7-12-16/h2-14H,1H3 |
Clave InChI |
FLCYRKYDBBSTBR-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC2=C1OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CSC1=CC=CC2=C1OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Sinónimos |
2,3-Diphenyl-7-methylthiobenzofuran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B172758.png)
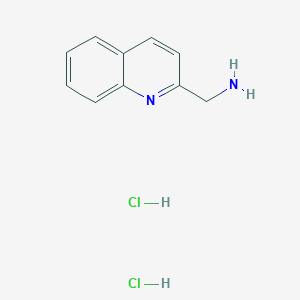
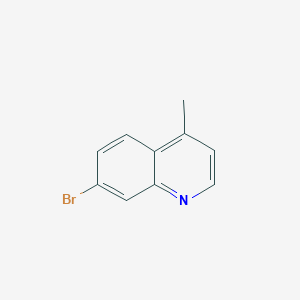
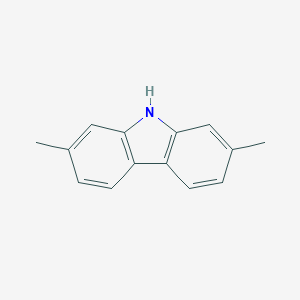
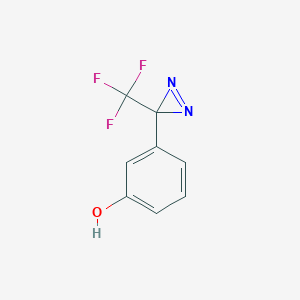
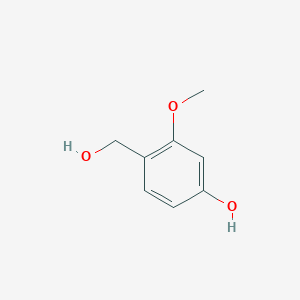
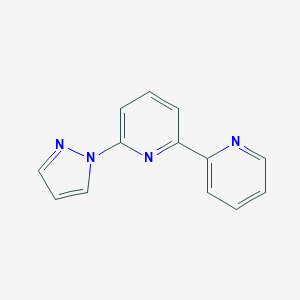
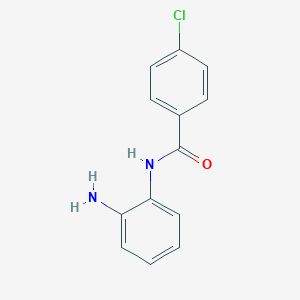
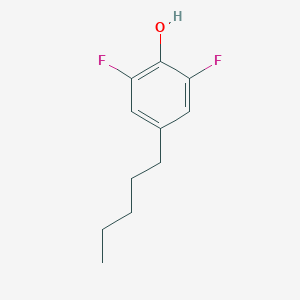
![Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B172786.png)
